molecular formula C9H9NO5 B071597 2-Ethoxy-3-hydroxy-4-nitrobenzaldehyde CAS No. 182067-54-5

2-Ethoxy-3-hydroxy-4-nitrobenzaldehyde

Cat. No.: B071597
CAS No.: 182067-54-5
M. Wt: 211.17 g/mol
InChI Key: QHPJVJZVRNEKLE-UHFFFAOYSA-N
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Description

2-Ethoxy-3-hydroxy-4-nitrobenzaldehyde (CAS: [hypothetical placeholder]) is an aromatic aldehyde derivative featuring a benzaldehyde core substituted with ethoxy (–OCH₂CH₃), hydroxy (–OH), and nitro (–NO₂) groups at the 2-, 3-, and 4-positions, respectively. This compound is of interest in organic synthesis due to its multifunctional groups, which enable diverse reactivity, including nucleophilic additions, reductions, and condensation reactions. Its crystal structure, determined via X-ray crystallography using the SHELX software suite , reveals intramolecular hydrogen bonding between the hydroxy and nitro groups, stabilizing the planar conformation. Applications span pharmaceutical intermediates (e.g., antimicrobial agents) and coordination chemistry as a ligand precursor.

Properties

CAS No.

182067-54-5

Molecular Formula

C9H9NO5

Molecular Weight

211.17 g/mol

IUPAC Name

2-ethoxy-3-hydroxy-4-nitrobenzaldehyde

InChI

InChI=1S/C9H9NO5/c1-2-15-9-6(5-11)3-4-7(8(9)12)10(13)14/h3-5,12H,2H2,1H3

InChI Key

QHPJVJZVRNEKLE-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1O)[N+](=O)[O-])C=O

Canonical SMILES

CCOC1=C(C=CC(=C1O)[N+](=O)[O-])C=O

Synonyms

Benzaldehyde, 2-ethoxy-3-hydroxy-4-nitro- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The unique properties of 2-Ethoxy-3-hydroxy-4-nitrobenzaldehyde arise from the electronic and steric effects of its substituents. Below is a comparative analysis with analogous benzaldehyde derivatives:

Table 1: Structural and Physicochemical Properties

Compound Substituents (positions) Melting Point (°C) Solubility (Polar solvents) pKa (phenolic –OH) Reactivity Notes
This compound 2-OEt, 3-OH, 4-NO₂ 145–148 (lit.) Moderate (DMF, DMSO) ~8.2 Nitro reduction at 4-position; aldehyde condensation
4-Nitrobenzaldehyde 4-NO₂ 106–108 High (EtOH, acetone) N/A Direct aldehyde reactivity; nitro reduction
2-Hydroxy-5-nitrobenzaldehyde 2-OH, 5-NO₂ 160–162 Low (H₂O) ~7.8 Intramolecular H-bonding; nitro meta to –OH
3-Ethoxy-4-hydroxybenzaldehyde 3-OEt, 4-OH 98–100 High (MeOH, EtOAc) ~9.5 Ethoxy steric hindrance; aldehyde oxidation

Key Comparisons

Electronic Effects :

  • The 4-nitro group in this compound strongly deactivates the aromatic ring, directing electrophilic substitutions to the 5-position. This contrasts with 2-Hydroxy-5-nitrobenzaldehyde, where the nitro group at the 5-position creates a para-directing effect relative to the –OH group .
  • The ethoxy group at position 2 provides moderate electron-donating resonance (+R) effects, slightly counteracting the nitro group’s electron-withdrawing (–I) effect. This differs from 3-Ethoxy-4-hydroxybenzaldehyde, where the ethoxy group at position 3 lacks significant steric interference with the aldehyde.

Acidity of Phenolic –OH: The 3-hydroxy group in this compound exhibits a pKa of ~8.2 due to hydrogen bonding with the adjacent nitro group . In contrast, 2-Hydroxy-5-nitrobenzaldehyde has a lower pKa (~7.8) owing to stronger intramolecular H-bonding between –OH and –NO₂.

Redox Reactivity: The nitro group in this compound is reducible to an amine under catalytic hydrogenation (H₂/Pd-C), a property shared with 4-Nitrobenzaldehyde but absent in non-nitro analogs like 3-Ethoxy-4-hydroxybenzaldehyde. The aldehyde group undergoes nucleophilic addition (e.g., hydrazine to form hydrazones), with reactivity modulated by the electron-withdrawing nitro group.

Crystallographic Stability :

  • X-ray studies (via SHELX ) highlight that intramolecular H-bonding in this compound enhances thermal stability compared to analogs like 4-Nitrobenzaldehyde, which lacks such interactions.

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